5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that features a bromopyridine moiety linked to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 5-bromopyridine derivatives with dioxane-based compounds. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of aryl halides with arylboronic acids . This reaction is known for its mild conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site, where nucleophiles can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The dioxane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A simpler bromopyridine derivative used in various synthetic applications.
5-Bromonicotinic acid methyl ester: Another bromopyridine derivative with applications in organic synthesis.
Uniqueness
5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of a bromopyridine moiety with a dioxane ring, providing distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
5-[[(5-bromopyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c1-12(2)18-10(16)8(11(17)19-12)6-15-9-4-3-7(13)5-14-9/h3-6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFOXJGGDKYKFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC=C(C=C2)Br)C(=O)O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475961 |
Source
|
Record name | 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25165-70-2 |
Source
|
Record name | 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.